4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of azaindoles. Azaindoles are heterocyclic compounds containing a nitrogen atom in the indole ring. This particular compound is characterized by the presence of a phenylsulphonyl group, a chlorine atom, an iodine atom, and a methyl group attached to the azaindole core. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azaindole Core: The azaindole core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Phenylsulphonyl Group: The phenylsulphonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.
Halogenation: The chlorine and iodine atoms can be introduced through halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Methylation: The methyl group can be introduced through methylation reactions using reagents like methyl iodide.
Industrial production methods for this compound would involve scaling up these reactions while optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation and Reduction Reactions: The phenylsulphonyl group can undergo oxidation and reduction reactions. For example, oxidation can be carried out using reagents like potassium permanganate (KMnO4), while reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom can be replaced with various aryl or alkyl groups using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulphonyl group can interact with enzymes and receptors, modulating their activity. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methyl group can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.
Comparison with Similar Compounds
4-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methylindole: This compound lacks the nitrogen atom in the indole ring, which can affect its chemical reactivity and biological activity.
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-7-azaindoline: This compound has a saturated indoline ring instead of the aromatic azaindole ring, which can influence its stability and reactivity.
1-(Phenylsulphonyl)-4-chloro-2-iodo-6-methyl-5-azaindole: This compound has the nitrogen atom in a different position within the indole ring, which can alter its electronic properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of substituents and their positions within the azaindole core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-2-iodo-6-methylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-7-12(15)11-8-13(16)18(14(11)17-9)21(19,20)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESIIDSAGVHIFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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